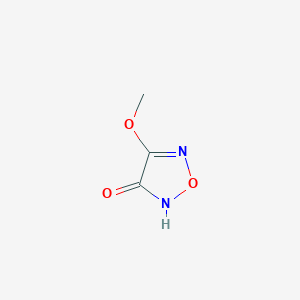

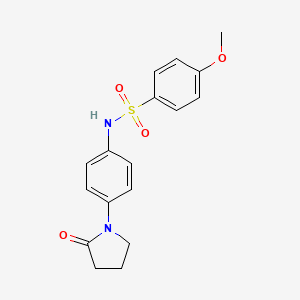

![molecular formula C17H14N2O3S2 B2872191 Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 922702-53-2](/img/structure/B2872191.png)

Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate” is a chemical compound that belongs to the class of benzo[d]thiazole derivatives . Benzo[d]thiazole derivatives are known for their diverse biological activities and are used in the synthesis of various potent biologically active compounds .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

The analgesic and anti-inflammatory activities of thiazole compounds have been documented . Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate could be synthesized and tested for these properties, potentially leading to the development of new pain relief medications with fewer side effects.

Antimicrobial and Antifungal Applications

Thiazoles have shown significant activity against various bacterial and fungal strains. This compound could be synthesized and its efficacy as an antimicrobial and antifungal agent could be evaluated, possibly contributing to the treatment of resistant strains of bacteria and fungi .

Antitumor and Cytotoxic Applications

Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic activities . Investigating this compound for such properties could lead to the discovery of novel chemotherapeutic agents.

Antiretroviral Applications

Given the biological activity of thiazole derivatives in HIV treatment, this compound could be assessed for its potential as an antiretroviral drug. Studies could focus on its interaction with HIV enzymes and its effectiveness in reducing viral load .

Neuroprotective Applications

Thiazole derivatives have been associated with neuroprotective effects. Research could be directed towards understanding how this compound can be used to protect neuronal cells, which might be beneficial in treating neurodegenerative diseases .

Antihypertensive Applications

Thiazole compounds have been studied for their antihypertensive effects. This specific compound could be researched for its capacity to lower blood pressure and its possible benefits in treating hypertension .

properties

IUPAC Name |

methyl 4-[(4-methylsulfanyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S2/c1-22-16(21)11-8-6-10(7-9-11)15(20)19-17-18-14-12(23-2)4-3-5-13(14)24-17/h3-9H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDROGWHZOCCKCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2872108.png)

![ethyl 2-((Z)-6-acetamido-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2872116.png)

![methyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur inyl)acetate](/img/structure/B2872118.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2872120.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-3-carboxylic acid](/img/structure/B2872121.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2872124.png)

![4-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B2872125.png)

![N-(3,4-difluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2872128.png)

![N-(4-bromo-2-fluorophenyl)-N'-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2872130.png)